1-[3-(Pentafluoroethyl)phenyl]ethan-1-one

Catalog No.
S13349138
CAS No.
1554429-57-0
M.F
C10H7F5O
M. Wt
238.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(Pentafluoroethyl)phenyl]ethan-1-one

CAS Number

1554429-57-0

Product Name

1-[3-(Pentafluoroethyl)phenyl]ethan-1-one

IUPAC Name

1-[3-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanone

Molecular Formula

C10H7F5O

Molecular Weight

238.15 g/mol

InChI

InChI=1S/C10H7F5O/c1-6(16)7-3-2-4-8(5-7)9(11,12)10(13,14)15/h2-5H,1H3

InChI Key

PEIUSHFYQZLPRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(C(F)(F)F)(F)F

1-[3-(Pentafluoroethyl)phenyl]ethan-1-one, also known as 1-(2,3,4,5,6-pentafluorophenyl)ethanone, is a fluorinated organic compound characterized by the presence of a pentafluoroethyl group attached to a phenyl ring. The molecular formula for this compound is C9H8F5OC_9H_8F_5O, which indicates a structure that incorporates both carbon and fluorine atoms prominently. The compound is a member of the ketone family, featuring a carbonyl group (C=O) that is integral to its reactivity and properties.

The unique fluorination of the phenyl ring imparts distinctive chemical and physical properties, such as increased lipophilicity and altered reactivity patterns compared to non-fluorinated analogs. This makes 1-[3-(Pentafluoroethyl)phenyl]ethan-1-one of interest in various fields, including medicinal chemistry and materials science.

Typical of ketones. These include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Aldol Condensation: Under basic conditions, this compound can participate in aldol reactions with other aldehydes or ketones to form β-hydroxy ketones.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of 1-[3-(Pentafluoroethyl)phenyl]ethan-1-one can be achieved through several methods:

  • Direct Fluorination: Utilizing fluorinating agents on appropriate phenolic precursors can introduce fluorine atoms into the aromatic system.
  • Friedel-Crafts Acylation: This method involves the acylation of pentafluoroethyl-substituted aromatic compounds using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
  • Rearrangement Reactions: Starting from simpler ketones or aldehydes, rearrangement reactions can yield this compound through controlled conditions.

These synthesis methods allow for the generation of 1-[3-(Pentafluoroethyl)phenyl]ethan-1-one with varying degrees of efficiency and yield.

Due to its unique structure and properties, 1-[3-(Pentafluoroethyl)phenyl]ethan-1-one has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of novel drugs that require fluorinated moieties for enhanced activity.
  • Material Science: In the development of advanced materials such as polymers with specific thermal and chemical resistance properties.
  • Agricultural Chemicals: Potential use in agrochemicals due to its reactivity profiles.

Interaction studies involving 1-[3-(Pentafluoroethyl)phenyl]ethan-1-one focus on its reactivity with various biological macromolecules and small molecules. Given its electrophilic nature due to the carbonyl group, it may interact with nucleophiles such as amino acids or proteins. Such interactions could lead to modifications that impact biological functions or pathways.

Further investigation into these interactions is necessary to understand its potential effects on biological systems fully.

Several compounds share structural similarities with 1-[3-(Pentafluoroethyl)phenyl]ethan-1-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-[3-(Trifluoromethyl)phenyl]ethan-1-oneC9H7F3OC_9H_7F_3OContains trifluoromethyl group; lower fluorine count
2',3',4',5',6'-PentafluoroacetophenoneC8H3F5OC_8H_3F_5OSimilar fluorination pattern; used in pharmaceuticals
1-[3-(Chlorophenyl)phenyl]ethan-1-oneC13H11ClOC_{13}H_{11}ClOContains chlorine instead of fluorine; different reactivity

Uniqueness

The uniqueness of 1-[3-(Pentafluoroethyl)phenyl]ethan-1-one lies in its high degree of fluorination, which enhances its lipophilicity and alters its interaction dynamics compared to less fluorinated or non-fluorinated analogs. This property is crucial for applications in drug development where metabolic stability and bioavailability are essential.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Exact Mass

238.04170565 g/mol

Monoisotopic Mass

238.04170565 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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